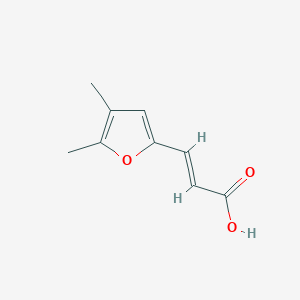

3-(4,5-Dimethyl-2-furyl)propenoic acid

Description

Significance of Furan (B31954) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis. ijabbr.com Its derivatives are widespread in nature and are integral to the structure of many biologically active compounds. ijabbr.com The furan scaffold offers a versatile platform for chemical modification, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.comatamanchemicals.com

Overview of Propenoic Acid Derivatives in Chemical Sciences

Propenoic acid, more commonly known as acrylic acid, and its derivatives are fundamental building blocks in the chemical industry and are of significant interest in various scientific disciplines. The propenoic acid structure features a carboxylic acid group attached to a vinyl group, a combination that imparts a rich and versatile reactivity. These compounds readily undergo addition reactions and can be polymerized to form a wide array of commercially important materials.

In the realm of medicinal chemistry, propenoic acid derivatives are recognized for their diverse pharmacological profiles. The incorporation of the propenoic acid moiety into more complex molecules can influence their pharmacokinetic and pharmacodynamic properties. For instance, cinnamic acids, which are phenyl-substituted propenoic acids, are known for their antioxidant and antimicrobial activities. The study of how different substituents on the propenoic acid backbone affect its chemical and biological properties is an active area of research.

Research Context and Scope for 3-(4,5-Dimethyl-2-furyl)propenoic Acid

Within the broader class of furan-substituted propenoic acids, 3-(4,5-dimethyl-2-furyl)propenoic acid presents a specific and intriguing research target. This compound combines the key structural features of a dimethyl-substituted furan ring with a propenoic acid tail. While extensive research has been conducted on related, unsubstituted or differently substituted furan propenoic acids, dedicated studies on this particular molecule are less prevalent in the current scientific literature.

The presence of the furan ring suggests potential for a range of chemical transformations, and the propenoic acid group opens avenues for further functionalization or polymerization. cymitquimica.com The dimethyl substitution on the furan ring is expected to influence the compound's electronic properties and steric hindrance, potentially leading to unique reactivity and biological activity compared to its non-methylated counterparts.

Given the known antimicrobial and other biological activities of similar furan derivatives, 3-(4,5-dimethyl-2-furyl)propenoic acid is a candidate for investigation in drug discovery programs. mdpi.comresearchgate.net Its synthesis would likely be approached through established methods for forming α,β-unsaturated carboxylic acids, such as the Knoevenagel or Perkin reactions, starting from 4,5-dimethyl-2-furaldehyde (B1581324). wikipedia.orgwikipedia.orgbyjus.com

The following table outlines the basic chemical properties of 3-(4,5-Dimethyl-2-furyl)propenoic acid.

| Property | Value | Source |

| Molecular Formula | C9H10O3 | cymitquimica.com |

| Molecular Weight | 166.17 g/mol | nih.gov |

| CAS Number | 145623-48-9, 129800-02-8 | chemcd.com |

| Predicted Density | 1.184 g/cm³ | chemsrc.com |

| Predicted Boiling Point | 281.171 °C at 760 mmHg | chemsrc.com |

Detailed experimental studies are required to fully characterize the spectroscopic properties, reactivity, and potential applications of 3-(4,5-dimethyl-2-furyl)propenoic acid, representing a promising area for future research.

Structure

3D Structure

Properties

CAS No. |

129800-02-8 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid |

InChI |

InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11) |

InChI Key |

VZSIVARMUCXBMB-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=C1)C=CC(=O)O)C |

Canonical SMILES |

CC1=C(OC(=C1)C=CC(=O)O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 4,5 Dimethyl 2 Furyl Propenoic Acid

Electrophilic Aromatic Substitution on the Furan (B31954) Ring System

The rate and orientation of electrophilic substitution on substituted aromatic rings are influenced by the nature of the existing substituents. youtube.com In the case of 3-(4,5-dimethyl-2-furyl)propenoic acid, the furan ring is substituted with two methyl groups and a propenoic acid group. The methyl groups are electron-donating and activating, while the propenoic acid group is electron-withdrawing and deactivating. The interplay of these groups directs incoming electrophiles to specific positions on the furan ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is achieved using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile. youtube.com

Reactions Involving the Propenoic Acid Moiety

The propenoic acid side chain of 3-(4,5-dimethyl-2-furyl)propenoic acid offers additional sites for chemical reactions, specifically at the carbon-carbon double bond and the carboxylic acid functional group.

Hydroarylation of the Carbon-Carbon Double Bond under Superacidic Conditions

Under superacidic conditions, such as in the presence of trifluoromethanesulfonic acid (TfOH), the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids can undergo hydroarylation with arenes. nih.govmdpi.comnih.gov This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.comnih.gov Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) studies suggest that the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the initial furan acids. nih.govmdpi.comnih.govresearchgate.net

The reaction of 3-(furan-2-yl)propenoic acid derivatives with various arenes in the presence of a Brønsted superacid like TfOH has been investigated. nih.gov The process involves the protonation of the carbonyl oxygen and the furan ring, which increases the electrophilicity of the carbon-carbon double bond, facilitating the attack by the arene. researchgate.net

Table 1: Hydroarylation of 3-(Furan-2-yl)propenoic Acid Derivatives with Arenes in TfOH nih.gov

| Starting Furan Derivative | Arene | Product | Yield (%) |

| 3-(Furan-2-yl)propenoic acid | Benzene | 3-Phenyl-3-(furan-2-yl)propanoic acid | 65 (with AlCl₃) |

| 3-(Furan-2-yl)propenoic acid | o-Xylene | 3-(2,3-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 55-98 |

| 3-(Furan-2-yl)propenoic acid | m-Xylene | 3-(2,4-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 55-98 |

| 3-(Furan-2-yl)propenoic acid | p-Xylene | 3-(2,5-Dimethylphenyl)-3-(furan-2-yl)propanoic acid | 55-98 |

| 3-(Furan-2-yl)propenoic acid | Mesitylene | 3-(2,4,6-Trimethylphenyl)-3-(furan-2-yl)propanoic acid | 55-98 |

| 3-(Furan-2-yl)propenoic acid | Durene | 3-(2,3,5,6-Tetramethylphenyl)-3-(furan-2-yl)propanoic acid | 55-98 |

Catalytic Transformations of the Propenoic Acid Side Chain

The propenoic acid side chain can be subjected to various catalytic transformations. Zeolites, with their strong acid sites and shape-selective properties, are often employed as catalysts for the conversion of furan derivatives. frontiersin.orgresearchgate.net For instance, ZSM-5 catalysts are used in the conversion of propionic acid to hydrocarbons, a process that involves ketonization and aldol condensation reactions. researchgate.net While not specific to 3-(4,5-dimethyl-2-furyl)propenoic acid, these principles of catalytic conversion of carboxylic acids are relevant. The catalytic pyrolysis of lipids, which contain long-chain carboxylic acids, can lead to the formation of hydrocarbon fuels through cracking and aromatization. researchgate.net

Oxidative Transformations and Ring Modification Studies

The furan ring is susceptible to oxidative cleavage, a transformation that has been utilized in organic synthesis to unmask carboxylic acid functionalities. organicreactions.orgosi.lvresearchgate.net

Oxidative Degradation of the Furan Ring to Carboxylic Acids

The oxidative degradation of furan rings to produce carboxylic acids is a valuable synthetic strategy. osi.lvresearchgate.net This transformation can be achieved using various oxidizing agents. The furan moiety can be considered a masked carboxyl group, which can be revealed under specific oxidative conditions. organicreactions.org This approach is applicable to a wide range of furan-containing molecules and often proceeds under mild conditions with common reagents like ruthenium trichloride/sodium periodate (RuCl₃/NaIO₄) or ozone (O₃). osi.lvresearchgate.net The oxidation of furan derivatives can lead to the formation of dicarbonyl compounds and subsequently carboxylic acids. researchgate.net For example, permanganate-mediated oxidation is a known method for converting a furan ring into a carboxylic acid. nih.gov

Conversion of the Furyl Group to Carboxyl Functionalities via Ozonization

Ozonolysis is a powerful tool for the cleavage of carbon-carbon double bonds and aromatic rings. The ozonolysis of furan and its derivatives has been studied to understand the reaction mechanism and the products formed. researchgate.net The reaction proceeds through the formation of an initial ozonide, which then rearranges and decomposes to yield various products, including dicarbonyl compounds and carboxylic acids. researchgate.netmdpi.com The ozonization of furan derivatives in chloroform at low temperatures can lead to the formation of dicarbonyl compounds upon decomposition of the resulting ozonides. researchgate.net Further oxidation of these intermediates can yield carboxylic acids. researchgate.net For instance, the ozonolysis of a furan ring can ultimately afford a carboxylic acid in good yield after workup with an oxidizing agent like hydrogen peroxide. researchgate.net

Derivatization Strategies for 3-(4,5-Dimethyl-2-furyl)propenoic Acid

The unique structural features of 3-(4,5-Dimethyl-2-furyl)propenoic acid, which include a carboxylic acid group, a conjugated double bond, and a substituted furan ring, allow for a variety of chemical modifications. These derivatization strategies are crucial for synthesizing new compounds with potentially valuable chemical and biological properties.

The carboxylic acid functionality of 3-(4,5-Dimethyl-2-furyl)propenoic acid is a prime site for modification through esterification. This class of reactions involves the conversion of the carboxylic acid into an ester in the presence of an alcohol and typically an acid catalyst. The general mechanism for this transformation, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester product.

A variety of ester derivatives of 3-(4,5-Dimethyl-2-furyl)propenoic acid can be synthesized by selecting different alcohols. For instance, reaction with methanol (B129727) yields the methyl ester, while reaction with ethanol produces the ethyl ester. The reaction conditions for these esterifications generally involve heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the formation of the ester, the water produced during the reaction is often removed, for example, by using a Dean-Stark apparatus.

| Ester Derivative | Alcohol Reactant | Catalyst |

| Methyl 3-(4,5-dimethyl-2-furyl)propenoate | Methanol | H₂SO₄ or TsOH |

| Ethyl 3-(4,5-dimethyl-2-furyl)propenoate | Ethanol | H₂SO₄ or TsOH |

| Propyl 3-(4,5-dimethyl-2-furyl)propenoate | Propanol | H₂SO₄ or TsOH |

These ester derivatives are valuable intermediates for further synthetic transformations and have been utilized in the synthesis of more complex molecules. The conversion of 3-(furan-2-yl)propenoic acids to their corresponding methyl esters is a documented procedure, indicating the applicability of these methods to the dimethylated analog. nih.gov

A significant transformation of 3-(4,5-Dimethyl-2-furyl)propenoic acid involves its cyclization to form fused heterocyclic systems, particularly furo[3,2-c]pyridine derivatives. These structures are of interest due to their presence in various biologically active compounds.

A key strategy for the synthesis of furo[3,2-c]pyridones from 3-(4,5-Dimethyl-2-furyl)propenoic acid involves the conversion of the carboxylic acid to an acyl azide, followed by a thermal cyclization. researchgate.netresearchgate.net This process is initiated by converting the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride, which is then reacted with an azide source, like sodium azide, to form the acyl azide.

The resulting 3-(4,5-dimethyl-2-furyl)propenoyl azide is then subjected to a Curtius rearrangement. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.orgnih.gov This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate with the loss of nitrogen gas. The isocyanate is a highly reactive intermediate. In this specific transformation, the rearrangement is followed by an intramolecular cyclization. The isocyanate group reacts with the furan ring to form the fused pyridinone ring system. Specifically, heating the acyl azide of 3-(4,5-Dimethyl-2-furyl)propenoic acid in a high-boiling solvent such as Dowtherm at elevated temperatures (around 240°C) leads to the formation of 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one. researchgate.net

Reaction Scheme for the Synthesis of 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one:

Acyl Azide Formation: 3-(4,5-Dimethyl-2-furyl)propenoic acid is converted to its corresponding acyl azide.

Cyclization: The acyl azide undergoes thermal treatment, leading to a Curtius rearrangement and subsequent intramolecular cyclization to yield 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one. researchgate.net

| Starting Material | Intermediate | Product |

| 3-(4,5-Dimethyl-2-furyl)propenoic acid | 3-(4,5-Dimethyl-2-furyl)propenoyl azide | 2,3-Dimethyl-5H-furo[3,2-c]pyridine-4-one |

This synthetic route provides an effective method for constructing the furo[3,2-c]pyridine scaffold from a readily accessible furan-containing starting material. The resulting furopyridone can then be further modified, for example, by chlorination with phosphorus oxychloride to introduce a handle for subsequent nucleophilic substitution reactions, allowing for the synthesis of a diverse library of furo[3,2-c]pyridine derivatives. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the unambiguous structural identification of organic molecules like 3-(4,5-Dimethyl-2-furyl)propenoic acid. copernicus.org It provides atom-level insight into the molecular structure and dynamics in solution. copernicus.org

Both ¹H and ¹³C NMR are instrumental in defining the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-(4,5-Dimethyl-2-furyl)propenoic acid, specific chemical shifts are expected for the methyl groups on the furan (B31954) ring, the furan ring proton, the vinyl protons of the propenoic acid chain, and the acidic proton of the carboxyl group. The coupling constants (J-values) between the vinyl protons are critical for determining the stereochemistry (E/Z isomerism) of the double bond.

Conformational analysis can be performed by observing the populations of different rotational isomers (rotamers), which may be in slow or fast exchange on the NMR timescale. copernicus.org In solution, the molecule may exist in different conformations due to rotation around the single bonds, for instance, between the furan ring and the propenoic acid side chain. copernicus.orgnih.gov Changes in temperature or solvent can influence the dominant conformation. The protonation state significantly affects the chemical shifts, particularly for the carboxylic acid proton and adjacent vinyl proton. In acidic media, protonation of the furan ring's oxygen atom can occur, leading to the formation of O,C-diprotonated species, which would cause substantial downfield shifts for the ring protons. nih.govmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and electronic environment. Key signals would correspond to the two methyl carbons, the four carbons of the furan ring (two quaternary, one CH, and one C-O), the two vinyl carbons, and the carbonyl carbon of the carboxylic acid, which typically appears significantly downfield. chemicalbook.com Like ¹H NMR, ¹³C chemical shifts are sensitive to protonation events and conformational changes. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4,5-Dimethyl-2-furyl)propenoic acid Predicted values are based on data from analogous furan and propenoic acid derivatives. chemicalbook.comresearchgate.netglobalresearchonline.net

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 168 - 173 |

| Vinylic Proton (α to COOH) | 6.2 - 6.5 | 115 - 120 |

| Vinylic Proton (β to COOH) | 7.4 - 7.7 | 130 - 135 |

| Furan Ring Proton (H-3) | 6.0 - 6.3 | 110 - 115 |

| Furan Ring Carbon (C2) | - | 150 - 155 |

| Furan Ring Carbon (C3) | - | 110 - 115 |

| Furan Ring Carbon (C4) | - | 135 - 140 |

| Furan Ring Carbon (C5) | - | 145 - 150 |

| Methyl Protons (on ring) | 2.1 - 2.4 | 10 - 15 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FT-IR and FT-Raman are powerful tools for identifying functional groups and studying non-covalent interactions. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz The spectrum is a fingerprint of the molecule's functional groups. For 3-(4,5-Dimethyl-2-furyl)propenoic acid, characteristic absorption bands would confirm the presence of key structural features.

The most prominent bands include a broad O-H stretching vibration from the carboxylic acid group, typically found around 2500-3300 cm⁻¹. nih.gov The C=O stretching vibration of the carboxylic acid is expected as a very strong band around 1680-1710 cm⁻¹. nih.gov The C=C stretching vibrations from the alkene and the furan ring would appear in the 1640-1500 cm⁻¹ region. vscht.cz C-H stretching vibrations for the methyl and vinyl groups are expected just above and below 3000 cm⁻¹. vscht.cz

FT-IR is also highly sensitive to intermolecular interactions. In the solid state or in concentrated solutions, carboxylic acids like this one tend to form hydrogen-bonded dimers, which can cause a shift in the C=O and O-H stretching frequencies compared to the monomeric form. nih.gov

FT-Raman spectroscopy is a complementary technique to FT-IR. nih.gov While polar groups like C=O show strong IR bands, non-polar, symmetric bonds often produce strong signals in Raman spectra. The C=C double bonds of the propenoic acid chain and the furan ring are expected to show strong Raman scattering bands. nih.gov The symmetric vibrations of the dimethyl-substituted furan ring would also be readily observable. globalresearchonline.net Comparing the FT-IR and FT-Raman spectra helps in assigning complex vibrational modes and provides a more complete picture of the molecule's vibrational characteristics. researchgate.net

Table 2: Key Vibrational Frequencies for 3-(4,5-Dimethyl-2-furyl)propenoic acid Assignments based on characteristic frequencies for functional groups and data from similar molecules. researchgate.netnih.govvscht.cz

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Aromatic/Vinyl) | 3100 - 3000 | Medium | Medium (IR/Raman) |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Medium (IR/Raman) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Medium | Very Strong (IR) |

| C=C Stretch (Alkene & Furan) | 1640 - 1500 | Strong | Strong (IR/Raman) |

| C-O Stretch (Furan & Acid) | 1300 - 1000 | Medium | Strong (IR) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy and to gain structural information from its fragmentation patterns. purdue.edu Upon ionization, the molecule fragments in a predictable manner.

For 3-(4,5-Dimethyl-2-furyl)propenoic acid (molecular formula C₉H₁₀O₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (166.18 g/mol ). High-resolution mass spectrometry can confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses. nih.gov Common fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ fragment.

Loss of a carboxyl group (•COOH or CO₂ + H•) , leading to [M-45]⁺ or [M-44]⁺ fragments.

Cleavage of the propenoic acid chain , potentially yielding a stable furan-containing cation. nih.gov

Rearrangements involving the furan ring , which are common in the mass spectra of furan derivatives. arkat-usa.org

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the identity of the side chain and the substituted furan core. nih.gov

Chromatographic Separation and Analysis Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantification of 3-(4,5-Dimethyl-2-furyl)propenoic acid from reaction mixtures or biological samples.

A reversed-phase HPLC method would likely be effective, using a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or trifluoroacetic acid) to ensure the carboxylic acid remains in its protonated form for better peak shape. researchgate.net Detection would typically be achieved using a UV-Vis detector, set to a wavelength where the conjugated system of the molecule exhibits maximum absorbance (likely in the 250-300 nm range). The retention time under specific conditions is a characteristic property used for identification, while the peak area allows for accurate quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 3-(4,5-Dimethyl-2-furyl)propenoic acid. It excels at separating components within a mixture, allowing for both the assessment of purity and the quantification of the target analyte.

Detailed research findings on the analysis of furan derivatives demonstrate that reversed-phase HPLC is the most common approach. nih.govdss.go.th In this mode, a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds such as propenoic acids, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often acidified with formic, acetic, or phosphoric acid to ensure the analyte is in a consistent, non-ionized state for better peak shape and retention. dss.go.thsielc.com

Separation is achieved on columns such as C8 or C18. sigmaaldrich.comnih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, which measures the absorbance of the compound at a specific wavelength. nih.govresearchgate.net Furan rings exhibit strong UV absorbance, making this a sensitive detection method. acs.org The purity of the analyte peak can be assessed using the DAD by comparing spectra across the peak. nih.gov Method validation for similar furan derivatives has shown excellent linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ), often in the µg/mL to ng/mL range. nih.govresearchgate.netshimadzu.com

Table 1: Typical HPLC Conditions for Analysis of Furan Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 5 cm - 25 cm length | sigmaaldrich.comnih.gov |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water | dss.go.thsigmaaldrich.comnih.gov |

| Mobile Phase Additive | 0.1% Acetic Acid, Formic Acid, or Sulfuric Acid | dss.go.thnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | sigmaaldrich.coms4science.at |

| Detector | UV or Diode Array (DAD) at ~230-280 nm | sigmaaldrich.comresearchgate.net |

| Column Temperature | 25 - 35 °C | sigmaaldrich.comnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the low volatility and polar nature of the carboxylic acid group in 3-(4,5-Dimethyl-2-furyl)propenoic acid, direct analysis by GC is challenging. The strong polarity can lead to poor peak shape and reproducibility. mdpi.com Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. mdpi.com This process involves reacting the acid with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or using an acid-catalyzed reaction with methanol for methylation. mdpi.com

Once derivatized, the compound can be readily analyzed. The GC system uses a carrier gas (e.g., helium or nitrogen) to move the volatilized sample through a capillary column containing a stationary phase (e.g., HP-5MS, a low-polarity phase). nih.govacademicjournals.org Separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of different components. nih.govnih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection.

Table 2: General GC Conditions for Analysis of Volatile Furan Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5MS, DB-WAX (30 m length) | nih.govmdpi.com |

| Carrier Gas | Helium at a flow rate of ~1 mL/min | nih.govacademicjournals.org |

| Injector Temperature | ~240-280 °C | nih.govnih.gov |

| Oven Program | Initial temp ~70°C, ramped to ~220-240°C | nih.gov |

| Derivatization | Required for acidic compounds (e.g., esterification) | mdpi.com |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | nih.govmdpi.com |

Chiral Separation Methodologies for Enantiomeric Purity

Chiral separation is crucial for resolving enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. aocs.org Enantiomers have identical physical properties in an achiral environment but can exhibit different biological activities. The molecule 3-(4,5-Dimethyl-2-furyl)propenoic acid, in its native state, does not possess a chiral center and is therefore achiral. It can exist as geometric isomers (E/Z or cis/trans) due to the double bond, but these are diastereomers, not enantiomers.

However, if the propenoic acid side chain undergoes a reaction, such as reduction of the double bond or addition across it, a chiral center can be created at the alpha or beta carbon relative to the carboxyl group. In such cases, determining the enantiomeric purity of the resulting derivative would be essential.

Chiral HPLC is the predominant method for this purpose. researchgate.net This technique employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX, have proven effective. chiraltech.com These phases operate via an ionic exchange mechanism between the positively charged chiral selector on the stationary phase and the negatively charged (deprotonated) acidic analyte. chiraltech.com Alternatively, diastereomeric derivatives can be formed by reacting the chiral product with a chiral derivatizing agent, and the resulting diastereomers can then be separated on a standard achiral HPLC column. aocs.org

Hyphenated Techniques in Structural and Quantitative Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. nih.gov They provide both separation of complex mixtures and definitive structural information for each component.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. scribd.com This is particularly well-suited for analyzing 3-(4,5-Dimethyl-2-furyl)propenoic acid directly without derivatization. After the compound elutes from the HPLC column, it enters the MS source (e.g., Electrospray Ionization, ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. researchgate.net Further fragmentation (MS/MS) can be induced to generate a characteristic pattern of fragment ions, which helps to confirm the structure. nih.gov LC-MS/MS methods are developed for high sensitivity and selectivity, often using Multiple Reaction Monitoring (MRM) for precise quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the hyphenated technique of choice for volatile compounds. scribd.com For 3-(4,5-Dimethyl-2-furyl)propenoic acid, analysis would proceed after derivatization to its volatile ester form. As the derivatized compound elutes from the GC column, it is ionized, typically by Electron Impact (EI), which causes predictable fragmentation. academicjournals.org The resulting mass spectrum is a unique fingerprint of the molecule. For instance, in the GC-MS analysis of a related compound, 3-(Furan-2-yl)propenoic acid, the molecular ion [M]+ peak was observed at m/z 138, with characteristic fragments also present. mdpi.com This fragmentation pattern can be compared against spectral libraries for identification or used for structural elucidation. mdpi.com GC-MS has been successfully used to identify numerous furan derivatives in complex matrices like food. nih.govnih.govnih.gov

Theoretical and Computational Chemistry Studies of 3 4,5 Dimethyl 2 Furyl Propenoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and energy of molecules, offering deep insights into their chemical nature.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used approach for predicting the properties of molecules due to its favorable balance between accuracy and computational cost. For 3-(4,5-dimethyl-2-furyl)propenoic acid, DFT calculations can elucidate its electronic properties and reactivity.

DFT studies would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. nih.gov From this optimized structure, various electronic properties can be calculated. The distribution of electron density reveals the electron-rich and electron-deficient areas of the molecule. The molecular electrostatic potential (MEP) map, for instance, would visually indicate the sites most susceptible to electrophilic and nucleophilic attack. In 3-(4,5-dimethyl-2-furyl)propenoic acid, the oxygen atoms of the carboxylic acid and furan (B31954) ring would be expected to be regions of negative potential (nucleophilic), while the hydrogen of the carboxyl group would be a site of positive potential (electrophilic).

Quantum chemical descriptors derived from DFT calculations are used to predict global reactivity. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally suggests higher chemical reactivity. researchgate.net Calculations for related furan derivatives have shown that such compounds possess high electronic stability and low reactivity, which can be correlated with a relatively large HOMO-LUMO energy gap. nih.govnih.gov

Table 1: Conceptual DFT-Derived Reactivity Descriptors for 3-(4,5-Dimethyl-2-furyl)propenoic Acid This table illustrates the type of data obtained from DFT calculations and its interpretation. Actual values would require specific computation.

| Parameter | Formula | Interpretation for Reactivity |

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability. Higher values indicate a stronger tendency to donate electrons. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability. Lower values indicate a stronger tendency to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Molecules with a large energy gap are "harder." |

| Chemical Softness (S) | 1/η | The reciprocal of hardness. "Softer" molecules are generally more reactive. |

| Electrophilicity Index (ω) | χ²/2η | Measures the propensity of a species to accept electrons. |

Ab Initio Methods for Thermochemical Parameters and Excited States

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. nih.gov These methods are often more computationally intensive than DFT but can provide highly accurate results.

Ab initio calculations are particularly valuable for determining precise thermochemical parameters. For 3-(4,5-dimethyl-2-furyl)propenoic acid, methods like W1X-1 or CBS-QB3 could be used to calculate its gas-phase standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cv). nih.gov Such calculations are crucial for creating reliable thermochemical databases and for understanding the energy changes in reactions involving the compound. nih.gov

Furthermore, ab initio techniques, often in combination with time-dependent approaches (like Time-Dependent DFT), are used to study the excited states of molecules. researchgate.net These calculations can predict vertical excitation energies, which correspond to the energy required for an electron to transition from a lower to a higher energy orbital without a change in the molecular geometry. This is fundamental to understanding the molecule's absorption spectrum and its photophysical properties. For furan and its derivatives, studies have focused on identifying the nature of the lowest excited states, which can be of valence or Rydberg character. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict the outcome of chemical reactions. taylorandfrancis.comwikipedia.org The interaction between the HOMO of one reactant and the LUMO of another is central to understanding chemical reactivity. nih.gov

For 3-(4,5-dimethyl-2-furyl)propenoic acid, the HOMO is expected to be located primarily over the electron-rich furan ring and the propenoic acid double bond, indicating these are the primary sites for donating electrons in a reaction with an electrophile. The LUMO, conversely, would likely be distributed over the conjugated system, particularly the carbonyl group of the carboxylic acid, representing the most favorable site for accepting electrons from a nucleophile. researchgate.net

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the molecule's stability and reactivity. A large gap implies high stability and low reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. researchgate.net FMO analysis is instrumental in rationalizing the mechanisms of pericyclic reactions, such as cycloadditions, in which the symmetry and overlap of the frontier orbitals dictate the reaction's feasibility and stereochemistry. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the physical movements and interactions of atoms and molecules over time.

Simulation of Intermolecular Interactions and Aggregation Behavior (e.g., Hydrogen Bonding)

Molecular dynamics (MD) simulations can model the behavior of multiple molecules of 3-(4,5-dimethyl-2-furyl)propenoic acid in a condensed phase, such as in solution or in a crystal. researchgate.net A key feature of this molecule is its carboxylic acid group, which is a strong hydrogen bond donor (-OH) and acceptor (C=O).

MD simulations can be used to study the formation of intermolecular hydrogen bonds. It is well-established that carboxylic acids tend to form stable hydrogen-bonded dimers in the solid state and in nonpolar solvents. Simulations would reveal the strength, lifetime, and geometry of these hydrogen bonds. arxiv.orgmdpi.com The interaction energy of such hydrogen-bonded dimers can be significant, often in the range of 7-13 kcal/mol, which strongly influences the crystal packing and physical properties of the substance. mdpi.com By simulating the molecule in an aqueous environment, researchers can also investigate its interaction with water molecules and predict its solvation properties and aggregation behavior. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

A molecule's conformation—its specific three-dimensional shape—has a profound impact on its reactivity and biological activity. 3-(4,5-dimethyl-2-furyl)propenoic acid has several rotatable single bonds, primarily between the furan ring and the acrylic acid moiety, and within the acrylic acid chain itself. Rotation around these bonds leads to different conformers.

Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them. This is achieved by calculating the molecule's potential energy as a function of its geometric parameters, such as torsion angles. fiveable.me The resulting plot is known as a Potential Energy Surface (PES). libretexts.orgwikipedia.org

A PES provides a landscape of all possible geometries and their corresponding energies. fiveable.me The "valleys" on this surface represent stable or metastable conformers, while the "mountain passes" correspond to transition states between them. wikipedia.org For 3-(4,5-dimethyl-2-furyl)propenoic acid, a key aspect would be to determine the relative orientation of the furan ring and the carboxylic acid group. The planarity of the conjugated system is often favored, but steric hindrance could lead to twisted, higher-energy conformations. Understanding the PES is crucial for rationalizing reaction mechanisms and predicting the most likely shapes the molecule will adopt. libretexts.org

Prediction of Spectroscopic Parameters via Computational Chemistry

General methodologies for these types of predictions are well-established. Typically, Density Functional Theory (DFT) is the computational method of choice for predicting a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

For the prediction of ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed in conjunction with a selected DFT functional (such as B3LYP) and a suitable basis set. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the prediction of IR spectra involves calculating the vibrational frequencies of the molecule. This is achieved by first performing a geometry optimization to find the minimum energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational modes and their corresponding frequencies can then be compared to an experimental IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-based discrepancies.

While these computational approaches are standard, the application of these methods to produce specific predicted spectroscopic data for 3-(4,5-Dimethyl-2-furyl)propenoic acid has not been documented in the accessible research. Therefore, no detailed research findings or corresponding data tables for predicted NMR chemical shifts or IR vibrational frequencies for this specific compound can be presented.

Mechanistic Investigations of Biological Activities of Furan Substituted Propenoic Acids

In Vitro Studies on Antimicrobial Activity

The antimicrobial potential of furan-propenoic acid derivatives has been evaluated against various pathogenic microorganisms. These studies provide a foundational understanding of the efficacy of this class of compounds, from which the potential activity of 3-(4,5-Dimethyl-2-furyl)propenoic acid can be inferred.

Research on Efficacy against Fungal Pathogens (e.g., Candida albicans)

Studies have demonstrated that 3-(furan-2-yl)propenoic acids and their derivatives possess notable antifungal properties. Research has shown that these starting compounds, along with their hydroarylation products, exhibit good antimicrobial activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.gov This suggests that the furanpropenoic acid scaffold is a promising basis for the development of new antifungal agents. The presence of the furan (B31954) ring is considered a key structural feature for these biological activities. nih.gov

Research on Efficacy against Bacterial Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial activity of furan-propenoic acid derivatives has also been a subject of investigation. Compounds within this class have been shown to suppress the growth of both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. mdpi.comnih.gov For many of the tested 3-(furan-2-yl)propenoic acid derivatives, the minimum inhibitory concentration (MIC) against S. aureus was determined to be 128 µg/mL. mdpi.com These findings indicate a broad spectrum of antimicrobial action for the furan-propenoic acid core structure.

Below is a summary of the antimicrobial activity for the general class of 3-(furan-2-yl)propenoic acid derivatives based on available research.

| Pathogen | Type | Observed Activity | Concentration / MIC |

| Candida albicans | Fungus | Good inhibition | 64 µg/mL |

| Staphylococcus aureus | Bacterium (Gram-positive) | Inhibition | 128 µg/mL |

| Escherichia coli | Bacterium (Gram-negative) | Suppression | Not specified |

Exploration of Enzyme Inhibition Mechanisms

While direct studies on enzyme inhibition by 3-(4,5-Dimethyl-2-furyl)propenoic acid are scarce, research on structurally related compounds offers potential insights. For instance, propionic acid derivatives containing a different heterocyclic ring system, namely 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid, have been identified as inhibitors of the 85 kDa cytosolic phospholipase A2. nih.gov This enzyme plays a crucial role in the inflammatory response by releasing arachidonic acid. The monoacylated versions of these pyrrole-based propionic acids demonstrated inhibitory activity with IC50 values in the micromolar range. nih.gov Although the heterocyclic core is different, this suggests that propionic acid derivatives can be designed to target specific enzymes. The furan ring itself is a key component in many biologically active compounds and pharmaceuticals, hinting at its ability to interact with biological macromolecules. nih.gov

Cellular and Biochemical Interaction Studies

The cellular and biochemical effects of furan-substituted propenoic acids are linked to their core structure. The furan ring is a versatile heterocyclic compound that can pass through biological membranes. nih.gov The antimicrobial activity of these compounds is believed to stem from their interaction with microbial cells.

In a study involving 3-(furan-2-yl)propenoic acid derivatives, their reactivity was linked to the formation of O,C-diprotonated forms in acidic conditions, which act as reactive electrophilic species. mdpi.com This high reactivity could be a factor in their ability to interfere with cellular structures and metabolic pathways of microorganisms, leading to growth inhibition. Furan derivatives, in general, are known to exert their biological effects through various mechanisms, including the suppression of inflammatory mediators and antioxidant activities. nih.gov

Structure-Activity Relationship (SAR) Studies for Furan-Propenoic Acid Derivatives

The biological activity of furan-propenoic acid derivatives is significantly influenced by the nature and position of substituents on both the furan ring and the propenoic acid chain. Investigations have shown that the presence of the furan ring and other aromatic systems within the structure strongly affects their biological potency. nih.gov

In the case of 3-(4,5-Dimethyl-2-furyl)propenoic acid , the presence of two methyl groups at the 4 and 5 positions of the furan ring would be expected to influence its properties compared to the unsubstituted parent compound. These methyl groups are electron-donating and increase the lipophilicity of the molecule. This increased lipophilicity could potentially enhance the compound's ability to penetrate microbial cell membranes, which might lead to increased antimicrobial activity.

Emerging Applications and Material Science Perspectives for 3 4,5 Dimethyl 2 Furyl Propenoic Acid

Role as Precursors in Polymer Synthesis

Furan-based compounds are increasingly recognized as "sleeping giants" of renewable intermediate chemicals, with the potential to replace petroleum-based monomers in polymer production. specialchem.com The unique structure of 3-(4,5-Dimethyl-2-furyl)propenoic acid, featuring a furan (B31954) ring, a propenoic acid group, and dimethyl substituents, offers specific functionalities for polymerization.

Furan derivatives are key platform chemicals for the development of sustainable polymers. researchgate.net The most prominent example is the use of 2,5-furandicarboxylic acid (FDCA) to produce polyethylene furanoate (PEF), a bio-based alternative to PET. specialchem.comacs.org While direct polymerization data for 3-(4,5-Dimethyl-2-furyl)propenoic acid is not extensively documented, its structure suggests its potential as a monomer. The carboxylic acid group can participate in polycondensation reactions to form polyesters, similar to how FDCA is used. acs.org The furan ring itself is a bio-based moiety derived from carbohydrates, positioning any resulting polymers as sustainable materials. specialchem.com The development of bio-based furan polymers is an active area of research, with goals of creating materials that offer practical mechanical properties and enhanced performance, such as self-healing abilities. semanticscholar.org

Copolymerization is a critical strategy for modifying and enhancing the properties of polymers. researchgate.net Furan-based monomers can be copolymerized with other monomers to tailor the characteristics of the final material. researchgate.netrsc.org The propenoic acid moiety of 3-(4,5-Dimethyl-2-furyl)propenoic acid contains a carbon-carbon double bond, which could potentially undergo addition polymerization or be used in copolymerization with vinyl monomers.

Furthermore, the furan ring itself offers a unique potential for crosslinking through the Diels-Alder reaction. nih.gov This reaction involves the cycloaddition of the furan ring (acting as a diene) with a suitable dienophile, such as a bismaleimide, to form dynamic covalent bonds. nih.gov This process can be used to create network polymers or introduce thermoreversible cross-links, which can impart self-healing properties to the material. semanticscholar.orgnih.gov This capability allows for the design of advanced materials that can repair damage, extending their lifespan and enhancing safety and performance. semanticscholar.org

Potential in Functional Materials Design

The structural features of 3-(4,5-Dimethyl-2-furyl)propenoic acid make it a candidate for the design of functional materials. Furan-containing polymers have been investigated for a variety of advanced applications, including optoelectronics and photovoltaics. rsc.org The conjugated system of the furan ring can contribute to desirable electronic properties.

The incorporation of furan-based monomers and crosslinkers can significantly enhance the thermomechanical properties of materials at high temperatures. illinois.edunih.gov Research into frontal ring-opening metathesis polymerization (FROMP) has expanded to include biosourced furan compounds to produce high-performance polymers with varying characteristics. illinois.edunih.gov By selecting appropriate furan derivatives, it is possible to create thermoplastic materials with tailored properties. nih.gov The versatility of these materials is further demonstrated by their use in advanced manufacturing techniques like direct ink writing (DIW) to create complex 3D structures. illinois.edunih.gov

Applications in Agrochemical Research (e.g., as herbicides or fungicides, based on general furan and propionic acid derivatives)

The furan nucleus is a core component in many compounds with a broad range of biological activities, including applications in the agrochemical industry. researchgate.netscispace.comresearchgate.net Furan derivatives have been widely investigated and applied as fungicides and nematicides. scispace.comresearchgate.net

Fungicidal Activity of Furan Derivatives: Numerous studies have demonstrated the antifungal properties of various furan-containing compounds. sciencepublishinggroup.comnih.govnih.gov For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been synthesized and shown to be potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov Some of these compounds exhibited remarkable activity against phytopathogenic fungi like Sclerotinia sclerotiorum, even outperforming commercial fungicides like boscalid. nih.gov Similarly, other synthesized furan derivatives have shown fungicidal activities comparable to chlorothalonil against pathogens such as Fusarium oxysporum. sciencepublishinggroup.com This suggests that the furan moiety present in 3-(4,5-Dimethyl-2-furyl)propenoic acid could serve as a pharmacophore for developing new antifungal agents.

Herbicidal Activity of Propionic Acid Derivatives: The propionic acid portion of the molecule is also relevant to agrochemical applications. Carboxylic acids and their derivatives have made significant contributions to the development of herbicides over the past 70 years. nih.gov Specifically, 2-(4-aryloxyphenoxy) propionamide derivatives are a major class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in plants. jlu.edu.cn Propionic acid itself has been shown to be an effective pre-emergent and post-emergent herbicide that biodegrades in the environment. google.com This established herbicidal activity of the propionic acid structure indicates a potential avenue for the application of 3-(4,5-Dimethyl-2-furyl)propenoic acid in weed management.

| Agrochemical Application | Relevant Moiety | Mechanism/Example | Supporting Findings |

| Fungicidal | Furan Ring | Inhibition of fungal enzymes like succinate dehydrogenase (SDH). nih.gov | Certain furan derivatives show potent activity against fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum. sciencepublishinggroup.comnih.gov |

| Herbicidal | Propenoic Acid | Inhibition of plant enzymes like acetyl-CoA carboxylase (ACCase). jlu.edu.cn | Propionic acid and its derivatives are known to have both pre- and post-emergent herbicidal effects on various weeds. jlu.edu.cngoogle.com |

Contribution to Fine Chemical Synthesis (e.g., as intermediates)

Furan and its derivatives are valuable platform chemicals that serve as versatile starting materials or intermediates in the synthesis of a wide array of fine chemicals. nih.govresearchgate.netnih.gov They are used in the production of pharmaceuticals, resins, solvents, and other specialty chemicals. scispace.comnih.gov The reactivity of the furan ring and its side chains allows for numerous chemical transformations.

The structure of 3-(4,5-Dimethyl-2-furyl)propenoic acid can be modified through various reactions. For example, the carbon-carbon double bond can undergo hydroarylation in the presence of strong acids, a reaction that adds an aromatic group and creates more complex molecular structures. nih.gov The furan ring itself can participate in electrophilic substitution reactions, while the carboxylic acid group can be converted into esters, amides, or other derivatives. pharmaguideline.com These transformations make furan-based propenoic acids useful building blocks for creating diverse and complex molecules for the pharmaceutical and chemical industries. rsc.org

Future Research Directions and Concluding Perspectives

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge in synthesizing substituted propenoic acids is controlling the geometry of the carbon-carbon double bond, leading to either (E) or (Z) isomers. Future research must prioritize the development of novel synthetic routes that offer high stereoselectivity for 3-(4,5-Dimethyl-2-furyl)propenoic acid.

Inspired by methodologies applied to other complex molecules, strategies could include:

Modified Horner-Wadsworth-Emmons Olefination: This reaction is a powerful tool for creating carbon-carbon double bonds and could be optimized for the specific steric and electronic environment of 4,5-dimethyl-2-furaldehyde (B1581324). nih.gov

Asymmetric Aldol Condensations: Utilizing chiral auxiliaries or catalysts in the condensation reaction that forms the propenoic acid backbone could provide stereocontrol.

Enzyme-Catalyzed Processes: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, and enzymes could be engineered to produce the desired stereoisomer.

Achieving high stereoselectivity is crucial as the geometric configuration of the molecule will profoundly impact its physical properties, reactivity, and biological activity.

Advanced Mechanistic Elucidation of Reactivity and Biological Interactions

A deeper understanding of the reaction mechanisms and biological interactions of 3-(4,5-Dimethyl-2-furyl)propenoic acid is essential for its application.

Reactivity: Studies on unsubstituted 3-(furan-2-yl)propenoic acids have shown that they undergo hydroarylation reactions with arenes in the presence of Brønsted superacids like triflic acid (TfOH). researchgate.netnih.govresearchgate.net Mechanistic investigations using NMR spectroscopy and Density Functional Theory (DFT) calculations suggest that the reaction proceeds through O,C-diprotonated intermediates that act as highly reactive electrophiles. nih.govresearchgate.netmdpi.com Future work should apply these techniques to 3-(4,5-Dimethyl-2-furyl)propenoic acid to determine how the electron-donating methyl groups on the furan (B31954) ring influence the stability and reactivity of these cationic intermediates. This will be key to controlling reaction outcomes and designing new transformations.

Biological Interactions: The biological profile of this compound remains unexplored. Research on related compounds suggests that dimethyl substitutions can significantly alter biological effects. For instance, 3,4-dimethyl-2,5-hexanedione, a neurotoxic compound, shows accelerated pyrrole (B145914) formation and protein crosslinking compared to its unsubstituted parent, highlighting how dimethyl groups can enhance reactivity in biological systems. nih.gov Furthermore, other furan derivatives have been investigated for their potential as urease inhibitors and for their effects on the central nervous system. nih.govsemanticscholar.org A critical research avenue is to screen 3-(4,5-Dimethyl-2-furyl)propenoic acid and its derivatives for various biological activities, including antimicrobial and enzyme inhibition properties, and to elucidate the structural basis for these interactions.

Exploration of Undiscovered Catalytic Transformations

The unique structure of 3-(4,5-Dimethyl-2-furyl)propenoic acid makes it a candidate for a variety of catalytic transformations that have yet to be explored. Building on the known reactivity of furan propenoic acids, future research could investigate:

Catalytic Hydrogenation: Selective hydrogenation of either the propenoic double bond or the furan ring could lead to a range of valuable saturated or partially saturated derivatives, such as 3-(4,5-Dimethyl-2-furyl)propanoic acid or 3-(4,5-Dimethyltetrahydrofuran-2-yl)propenoic acid.

Oxidative Cleavage: Catalytic oxidation could potentially cleave the propenoic double bond or open the furan ring, providing pathways to novel dicarboxylic acids or other functionalized molecules.

Polymerization: The vinyl group and the carboxylic acid moiety present opportunities for this molecule to serve as a monomer in the synthesis of novel furan-containing polyesters or other polymers with unique properties derived from their renewable origin.

These investigations could expand the chemical space accessible from this platform molecule.

Integration of Computational Design with Experimental Validation

Modern chemical research benefits immensely from the synergy between computational modeling and experimental work. For 3-(4,5-Dimethyl-2-furyl)propenoic acid, computational chemistry, particularly DFT, should be employed to guide synthetic and catalytic efforts.

Future research should integrate:

Prediction of Reaction Pathways: Modeling reaction mechanisms, such as the superacid-catalyzed hydroarylation, can help predict the most favorable reaction conditions and identify potential side products. nih.govresearchgate.net

Virtual Screening: Computational docking studies can predict the binding affinity of the molecule to various biological targets, such as enzymes or receptors, thereby prioritizing experimental screening for drug discovery.

Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic properties can aid in the structural confirmation of newly synthesized derivatives.

This integrated approach will accelerate the pace of discovery and reduce the experimental overhead required to explore the chemistry of this compound.

Expansion into New Areas of Sustainable Chemistry and Renewable Resources

The most significant context for research into 3-(4,5-Dimethyl-2-furyl)propenoic acid is its origin in renewable biomass. Furan compounds like furfural (B47365) are considered key platform chemicals derived from the C5 sugars in lignocellulose. researchgate.netmdpi.com This positions our target molecule as a potential building block for a bio-based economy.

Future research should focus on:

Conversion to High-Value Products: Investigating pathways to convert 3-(4,5-Dimethyl-2-furyl)propenoic acid into specialty chemicals, biodegradable polymers, and pharmaceuticals. This aligns with the broader goal of converting biomass-derived furans into valuable products like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. researchgate.netmdpi.com

Development of Green Processes: Ensuring that the synthesis and transformations of this compound utilize green chemistry principles, such as employing renewable solvents, minimizing waste, and using catalytic rather than stoichiometric reagents.

By situating the study of 3-(4,5-Dimethyl-2-furyl)propenoic acid within the larger framework of sustainable chemistry, the research can contribute meaningfully to the transition away from a fossil fuel-dependent chemical industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4,5-Dimethyl-2-furyl)propenoic acid, and what analytical methods confirm its structure?

- Synthesis : The compound is synthesized via Doebner’s conditions , starting from substituted furan carbaldehydes. For example, (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid (a structural analog) is prepared similarly . Cyclization reactions under high-temperature conditions (e.g., 240°C in Dowtherm) are used to generate derivatives .

- Characterization : Key methods include:

- NMR Spectroscopy : To confirm the presence of the furyl and propenoic acid moieties.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (C₉H₁₀O₃, MW 166.17) .

- Melting Point Analysis : Comparative data with literature values to verify purity .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Biological Activity : The methyl substitutions on the furan ring enhance reactivity and potential antimicrobial or anticancer activity , as seen in structurally related compounds .

- Drug Development : Used as a synthetic precursor for heterocyclic scaffolds (e.g., furopyridines) with potential therapeutic applications .

Q. How do the methyl groups on the furan ring affect the compound's chemical reactivity?

- The 4,5-dimethyl substituents increase steric hindrance, influencing regioselectivity in cyclization reactions. For example, they stabilize intermediates during acid azide formation, favoring specific reaction pathways .

- These groups also modulate electronic effects, enhancing the compound’s stability in acidic or oxidative conditions .

Advanced Research Questions

Q. How do reaction conditions influence the yield of cyclized products derived from 3-(4,5-Dimethyl-2-furyl)propenoic acid?

- Temperature : Cyclization at 240°C in Dowtherm yields 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one with optimized efficiency .

- Catalysts : Use of phosphorus oxychloride for chlorination steps improves downstream product diversity (e.g., chlorinated pyridones) .

- Solvent Systems : Polar aprotic solvents (e.g., diphenyl ether) enhance reaction homogeneity and reduce side products .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Combine ¹H/¹³C NMR with IR spectroscopy to confirm functional groups (e.g., propenoic acid’s carbonyl stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Used for ambiguous cases to resolve stereochemical conflicts, as demonstrated in studies of similar furan derivatives .

- Computational Modeling : DFT calculations predict NMR chemical shifts, aiding in signal assignment for complex substituents .

Q. What computational methods predict the biological activity of derivatives?

- Molecular Docking : Screens derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with bioactivity trends, validated using in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.